Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is a compound that belongs to the class of 1,3,4-oxadiazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate typically involves the Pudovik-type reaction. This reaction involves the condensation of diethyl phosphite with imines, which are derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form corresponding phosphonates.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Phosphonic acids.
Reduction: Corresponding phosphonates.
Substitution: Various substituted oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. In biological systems, it can interact with viral proteins, inhibiting their function and preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate
Uniqueness
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
52172-49-3 |
---|---|
Molekularformel |
C13H17N2O4P |
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H17N2O4P/c1-3-17-20(16,18-4-2)10-12-14-15-13(19-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
BZZXGUWTUHHMFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NN=C(O1)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.